molecular formula C23H18N2O4S2 B3298031 2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 896363-49-8

2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3298031
CAS No.: 896363-49-8
M. Wt: 450.5 g/mol
InChI Key: RWBVLLJCHDHZGQ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a methanesulfonyl group at the 2-position and a 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen. Its structure combines a sulfonyl group (electron-withdrawing) with a phenoxyphenyl-thiazole system (hydrophobic/aromatic), influencing both physicochemical properties and target interactions.

Properties

IUPAC Name

2-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S2/c1-31(27,28)21-10-6-5-9-19(21)22(26)25-23-24-20(15-30-23)16-11-13-18(14-12-16)29-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBVLLJCHDHZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with a benzoyl chloride in the presence of a base.

    Introduction of the Methanesulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of 2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

This compound is a complex organic compound that has attracted interest across multiple scientific disciplines because of its unique chemical structure and potential applications. The compound features a benzamide core linked to a thiazole ring, with further substitutions including a phenoxyphenyl group and a methanesulfonyl moiety. These functional groups give the compound its distinctive chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.

Synthesis and Preparation

This compound is typically synthesized through multi-step organic reactions. A common synthetic route involves:

  • Formation of the Thiazole Ring: Synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
  • Attachment of the Phenoxyphenyl Group: Introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
  • Formation of the Benzamide Core: Formed by reacting the thiazole derivative with a benzoyl chloride in the presence of a base.
  • Introduction of the Methanesulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using methanesulfonyl chloride under basic conditions.

Industrial production methods may optimize these synthetic routes for large-scale synthesis, potentially using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, typically employing halogenated derivatives and strong bases or acids.

Applications in Scientific Research

This compound is used in a variety of scientific research applications:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Medicinal Chemistry: The compound is investigated for potential use as a therapeutic agent because of its unique chemical structure.
  • Biological Studies: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Industrial Applications: It is utilized in developing advanced materials and as a precursor for various industrial chemicals.

This compound is of interest for its potential biological activities, with research focusing on its pharmacological properties, including enzyme inhibition and potential therapeutic applications. The thiazole ring and the phenoxyphenyl group are thought to play key roles in binding to biological macromolecules, which can inhibit or modulate their activity. The methanesulfonyl group may enhance the compound’s solubility and facilitate its transport across cellular membranes.

Other Thiazole Derivatives and Their Applications

Thiazole derivatives, in general, have demonstrated diverse biological activities. For instance, various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole have been synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae .

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and the phenoxyphenyl group are believed to play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The methanesulfonyl group may enhance the compound’s solubility and facilitate its transport across cellular membranes.

Comparison with Similar Compounds

Substituent Variations at the Sulfonyl Group

Compound Name Sulfonyl Group Molecular Weight logP H-Bond Acceptors/Donors Notable Properties/Activity Reference
2-Methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Methanesulfonyl (CH₃SO₂) ~443.5 (calc.) ~4.5 5 / 1 Hypothesized COX/LOX modulation -
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 444.47 3.2 7 / 1 Enhanced solubility due to nitro group; lower logP
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane-sulfonyl 519.62 5.8 5 / 1 Increased lipophilicity; potential CNS penetration
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide N-Methyl-N-phenylsulfamoyl 387.45 3.9 6 / 1 Steric hindrance may reduce binding affinity

Key Observations :

  • The methanesulfonyl group in the target compound provides moderate hydrophobicity (logP ~4.5), balancing membrane permeability and aqueous solubility.
  • Azepane-sulfonyl substitution () significantly increases logP (5.8), suggesting improved blood-brain barrier penetration but higher metabolic instability.

Variations in the Aromatic/Thiazole Substituents

Compound Name Thiazole Substituent Molecular Weight logP Activity/Notes Reference
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 4-Naphthalen-2-yl 330.41 5.65 High lipophilicity; potential CYP inhibition
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 346.42 4.2 129% growth modulation (p < 0.05)
4-[(Methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Propoxyphenyl) 507.59 4.8 Propoxy group enhances metabolic stability
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 4-(2,5-Dimethoxyphenyl) 479.50 3.5 Fluorine substitution improves target selectivity

Key Observations :

  • The 4-phenoxyphenyl group in the target compound offers a balance of aromaticity and moderate steric bulk, favoring π-π stacking interactions in enzyme binding pockets.
  • 4-Naphthalen-2-yl substitution () increases logP to 5.65, which may enhance off-target effects due to nonspecific hydrophobic interactions.
  • 4-(4-Methylphenyl) analogs () demonstrate significant bioactivity (129% growth modulation), suggesting that electron-donating groups enhance efficacy in certain assays.

Biological Activity

2-Methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a phenoxy group and a methanesulfonyl moiety. Its chemical formula is C17H18N2O3SC_{17}H_{18}N_2O_3S. The structure is significant for its interactions with various biological targets, particularly enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that compounds related to benzamide and sulfonamide exhibit substantial inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

  • Carbonic Anhydrase Inhibition :
    The compound has shown promising inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II). In vitro studies have reported IC50 values ranging from 0.09 to 0.58 µM for hCA II, indicating strong potency as an inhibitor .
  • Acetylcholinesterase Inhibition :
    Additionally, derivatives of benzamide have been noted for their AChE inhibitory activity, with Ki values in the nanomolar range (8.91 ± 1.65 nM to 34.02 ± 5.90 nM) for various compounds in this class .

Antimicrobial and Anticancer Activities

The thiazole derivatives, including this compound, have been recognized for their antimicrobial and anticancer properties. Studies suggest that thiazole-containing compounds can act against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activity Summary

Activity Type Target Enzyme IC50 / Ki Values Reference
Carbonic AnhydrasehCA I4.07 ± 0.38 nM
Carbonic AnhydrasehCA II10.68 ± 0.98 nM
AcetylcholinesteraseAChE8.91 ± 1.65 nM
Antimicrobial ActivityVarious PathogensVariable
Anticancer ActivityVarious Cell LinesVariable

Study on Enzyme Inhibition

In a study focusing on the synthesis of sulfonamide derivatives, it was found that the inclusion of the benzamide moiety significantly enhanced the inhibitory potency against hCA I and hCA II. The most potent inhibitors were identified as lead compounds for further development in therapeutic applications targeting metabolic disorders .

Anticancer Research

Another investigation into thiazole derivatives revealed their effectiveness in inhibiting tumor growth in xenograft models of colorectal carcinoma. The study highlighted the potential of such compounds in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

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